Nordefrin
Overview
Description
Nordefrin, also known as cobefrin, is a derivative of norepinephrine used as a vasoconstrictor agent . It has a molecular weight of 183.21 and a formula of C9H13NO3 .
Molecular Structure Analysis
The molecular structure of Nordefrin consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 183.204 Da and the monoisotopic mass is 183.089539 Da .Physical And Chemical Properties Analysis
Nordefrin has a molecular weight of 183.21 and a formula of C9H13NO3 . Other properties such as CLOGP, LIPINSKI, HAC, HDO, TPSA, ALOGS, and ROTB are also provided .Scientific Research Applications
Nordefrin exhibits different pharmacologic properties based on its isomers, with studies focusing on the activity differences between levo- and dextro-nordefrin. These isomers show varied effects on blood pressure, blood sugar, and other physiological responses (Luduena, Hoppe, Oyen, & Wessinger, 1958).
Levonordefrin, an alternative to levoepinephrine, demonstrates similar pressor effects to epinephrine and norepinephrine in cardiovascular actions. This similarity suggests that Nordefrin closely resembles norepinephrine in receptor profile for cardiovascular effects (Robertson, Taylor, & Gage, 1984).
Studies have explored the cardiovascular effects of sympathomimetic amines like Nordefrin, focusing on their potential to cause myocardial function impairment and cardiac necrosis through various mechanisms (Rosenblum, Wohl, & Stein, 1965).
Nordefrin, in combination with other compounds like hydrocortisone, has been studied for its potentiation of responses to catecholamines, shedding light on the mechanisms of action in vascular smooth muscle (Kalsner, 1969).
The efficacy of Nordefrin as a vasoconstrictor in dental anesthetic solutions has been evaluated, comparing its effects with other agents like epinephrine (Epstein, Throndson, & Schmitz, 1951).
Nordefrin's role in metabolic effects, particularly its influence on plasma nonesterified fatty acids and glucose levels, has been researched to understand the etiology of cardiac lesions induced by sympathomimetic amines (Rosenblum, Wohl, & Stein, 1965).
properties
IUPAC Name |
4-(2-amino-1-hydroxypropyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138-61-4 (hydrochloride) | |
Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10859546 | |
Record name | Nordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylnoradrenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Nordefrin | |
CAS RN |
6539-57-7 | |
Record name | Methylnoradrenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6539-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(3,4-dihydroxyphenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylnoradrenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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